![molecular formula C8H6N2O2S B2763706 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 65692-03-7](/img/structure/B2763706.png)

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a unique chemical compound with the empirical formula C8H8N2O2S . It has a molecular weight of 196.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

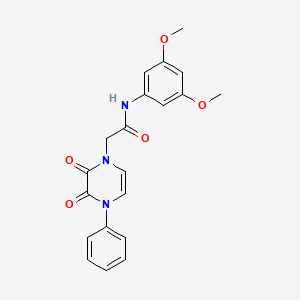

The synthesis of “6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and its derivatives often involves the reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid . This reaction leads to a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is represented by the SMILES stringCC(=O)C1=CN=C2SCCN2C1=O . This representation provides a way to visualize the compound’s structure using a line notation for describing the structure of chemical species. Chemical Reactions Analysis

The chemical reactions involving “6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” include its nitration with a mixture of nitric and sulfuric acid to form 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones . These nitro derivatives can then be reduced to the corresponding amines .Wissenschaftliche Forschungsanwendungen

- Application : 6-acetyl-5H-thiazolo[3,2-a]pyrimidin-5-one has been investigated as a glutamate receptor antagonist. These compounds may have implications for neuroprotection, neurodegenerative diseases, and pain management .

- Application : Some derivatives of this compound exhibit AChE inhibitory activity. AChE inhibitors are relevant in Alzheimer’s disease treatment and other cognitive disorders .

- Application : 6-acetyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have demonstrated anti-inflammatory effects. These compounds could be explored further for potential therapeutic use in inflammatory conditions .

- Application : Research suggests that certain derivatives possess antiparkinsonian properties. Investigating their mechanisms of action and optimizing their efficacy could lead to novel treatments for Parkinson’s disease .

- Application : Some compounds derived from this scaffold exhibit antiherpes activity. Understanding their mode of action and exploring their potential as antiviral agents is an ongoing area of study .

- Application : Researchers continue to explore efficient synthetic routes for these compounds. Novel methods can enhance accessibility and facilitate further investigations .

Glutamate Receptor Antagonism

Acetylcholinesterase (AChE) Inhibition

Anti-Inflammatory Properties

Antiparkinsonian Activity

Antiherpes Activity

Synthetic Methodology Development

Safety and Hazards

As for the safety and hazards associated with “6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users are responsible for confirming the product’s identity and/or purity .

Zukünftige Richtungen

The future directions for “6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” and its derivatives could involve further exploration of their synthetic potential and their promising scaffolds for the design of new medicines . Their high reactivity toward various electrophilic reagents makes them attractive centers for functionalization .

Wirkmechanismus

Target of Action

Similar compounds, such as 5h-thiazolo[3,2-a]pyrimidines, have been reported to act as glutamate receptor antagonists and acetylcholinesterase inhibitors .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (eg, glutamate receptors or acetylcholinesterase) to inhibit their function . This inhibition could lead to changes in cellular signaling and function.

Biochemical Pathways

Inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially affecting various physiological processes such as muscle contraction, heart rate, and cognition .

Eigenschaften

IUPAC Name |

6-acetyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHMMVAJYNHNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N(C1=O)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)